molecular formula C10H7F2NO2 B13300369 2,2-difluoro-2-(1H-indol-3-yl)acetic acid

2,2-difluoro-2-(1H-indol-3-yl)acetic acid

Cat. No.: B13300369
M. Wt: 211.16 g/mol
InChI Key: JBZGUYGRGGMBSI-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a difluoroacetic acid moiety attached to the indole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The difluoroacetic acid group can then be introduced through a substitution reaction using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by the introduction of the difluoroacetic acid group. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using continuous flow reactors or batch reactors depending on the specific requirements.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoroacetic acid group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2,2-Difluoro-2-(1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The difluoroacetic acid group can enhance the compound’s binding affinity and specificity to its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but without the difluoroacetic acid group.

    5-Fluoroindole-3-acetic acid: A fluorinated derivative of indole-3-acetic acid with different biological activities.

    2,2-Difluoroindole-3-acetic acid: A closely related compound with similar chemical properties but different biological activities.

Uniqueness

2,2-Difluoro-2-(1H-indol-3-yl)acetic acid is unique due to the presence of the difluoroacetic acid group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This modification can enhance its stability, binding affinity, and specificity, making it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

2,2-difluoro-2-(1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H7F2NO2/c11-10(12,9(14)15)7-5-13-8-4-2-1-3-6(7)8/h1-5,13H,(H,14,15)

InChI Key

JBZGUYGRGGMBSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)(F)F

Origin of Product

United States

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